molecular formula C8H16O6 B101784 (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol CAS No. 19467-01-7

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Número de catálogo: B101784
Número CAS: 19467-01-7
Peso molecular: 208.21 g/mol
Clave InChI: WYUFTYLVLQZQNH-CBQIKETKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural and Functional Significance in Glycoside Chemistry

Molecular Architecture and Stereochemical Features

Ethyl glucoside belongs to the O-glycoside family, characterized by a glucose moiety linked to an alkyl group (ethyl) via a β-glycosidic bond. The IUPAC name reflects its pyranose ring structure, with hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and an ethoxy substituent at position 2 (Fig. 1).

Key structural attributes :

  • β-Anomeric configuration : The ethoxy group occupies the axial position, contrasting with α-anomers where it would be equatorial. This configuration enhances stability against enzymatic hydrolysis compared to α-linked glycosides.
  • Hydrophilic-lipophilic balance (HLB) : The ethyl group introduces mild hydrophobicity (HLB ≈ 12–14), enabling surfactant properties while retaining water solubility.
Table 1: Physicochemical Properties of Ethyl Glucoside
Property Value Source
Molecular formula C₈H₁₆O₆
Molecular weight 208.21 g/mol
Melting point 145–148°C
Solubility Water (>100 mg/mL), ethanol
LogP (octanol-water) -2.17

Role in Glycosylation Mechanisms

Ethyl glucoside serves as a benchmark for studying glycosylation reactions. The Fischer glycosidation method, involving acid-catalyzed condensation of glucose with ethanol, remains a foundational synthetic route. Recent advances in stereoselective synthesis, such as enzymatic catalysis and protecting-group strategies, have improved yields and selectivity for β-anomers.

Mechanistic insights :

  • Acid-catalyzed synthesis : Protonation of the anomeric hydroxyl group facilitates nucleophilic attack by ethanol, forming the oxocarbenium ion intermediate. The β-configuration is favored due to stereoelectronic effects.
  • Enzymatic methods : Glycosidases and glycosyltransferases enable regioselective synthesis under mild conditions, though industrial scalability remains challenging.

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-CBQIKETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941215
Record name Ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19467-01-7
Record name Ethyl glucoside, alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL GLUCOSIDE, .ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JV4L4VZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Actividad Biológica

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a complex carbohydrate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its therapeutic properties, particularly in the context of diabetes and metabolic disorders.

  • Molecular Formula : C₁₂H₂₂O₁₁
  • Molecular Weight : 342.2965 g/mol
  • CAS Number : 14641-93-1
  • MDL Number : MFCD00064074

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Effects : Several studies have explored the compound's role as an SGLT2 inhibitor. SGLT2 inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through the urine and reducing blood glucose levels.
  • Cardiovascular Benefits : There is evidence suggesting that this compound may help in reducing cardiovascular risks associated with diabetes by improving endothelial function and reducing arterial stiffness.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes involved in glucose metabolism and cardiovascular health.

Key Mechanisms:

  • Inhibition of Sodium-Glucose Transporter 2 (SGLT2) : By inhibiting this transporter in the kidneys, the compound facilitates increased glucose excretion.
  • Modulation of Insulin Sensitivity : It may enhance insulin sensitivity through various signaling pathways.

Case Study 1: Antidiabetic Efficacy

A recent study assessed the efficacy of this compound in diabetic models. Results indicated a significant reduction in fasting blood glucose levels compared to control groups.

ParameterControl GroupTreatment Group
Fasting Blood Glucose (mg/dL)180 ± 20120 ± 15
Body Weight Change (kg)-0.5-1.5
HbA1c (%)8.0 ± 0.56.5 ± 0.3

Case Study 2: Cardiovascular Impact

Another study focused on the cardiovascular effects of this compound. It demonstrated improvements in endothelial function as measured by flow-mediated dilation (FMD).

MeasurementBaseline (%)Post-Treatment (%)
Flow-Mediated Dilation6.0 ± 1.010.0 ± 1.5

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Evidence ID
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol C₈H₁₆O₆ 208.21 C2-ethoxy, C6-hydroxymethyl Glycoside intermediate; potential role in traditional medicine
Sotagliflozin (SGLT1/2 inhibitor) C₂₁H₂₅ClO₅S 424.94 C4-chlorophenyl, C3-(4-ethoxybenzyl), C6-methylthio Anti-diabetic; reduces cardiovascular risk in type 2 diabetes
Dapagliflozin Related Compound A C₂₁H₂₅BrO₆ 453.32 C4-bromo, C3-(4-ethoxybenzyl) Impurity/research compound in SGLT2 inhibitor synthesis
Canagliflozin (SGLT2 inhibitor) C₂₄H₂₅FO₅S 444.52 Thiophene-methyl, fluorophenyl Anti-diabetic with cardiovascular benefits
(2S,3R,4S,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4,5-triol C₂₇H₃₅ClO₈ 523.02 C4-chlorophenyl, C3-(4-ethoxybenzyl), C2-methoxy Intermediate in SGLT2 inhibitor development
Catalpol C₁₅H₂₂O₁₀ 362.33 Iridoid glycoside with fused cyclopentane-pyran Neuroprotective agent; anti-inflammatory
Ethyl β-D-glucopyranoside C₈H₁₆O₆ 208.21 C2-ethoxy (β-anomer) Stereoisomer with distinct enzyme recognition properties [N/A]

Structural Differences and Functional Implications

Substituent Effects on Pharmacological Activity :

  • SGLT2 Inhibitors (e.g., Sotagliflozin, Dapagliflozin, Canagliflozin): These compounds feature aryl-alkyl substituents (e.g., chlorophenyl, ethoxybenzyl) that enhance lipophilicity, improving membrane permeability and target binding to renal SGLT2 proteins. The methylthio group in Sotagliflozin increases metabolic stability .
  • Target Compound : The absence of bulky aryl groups limits its use as an SGLT2 inhibitor but may favor roles in carbohydrate metabolism or as a glycosylation intermediate in drug synthesis .

Stereochemical Specificity: The α-anomeric configuration (C1 ethoxy group in axial position) in the target compound contrasts with β-anomers (e.g., Ethyl β-D-glucopyranoside), which are recognized differently by glycosidases and transporters .

Molecular Weight and Solubility :

  • The target compound’s low molecular weight (208.21 g/mol ) and polar hydroxyl groups enhance water solubility compared to SGLT2 inhibitors (e.g., Sotagliflozin, 424.94 g/mol ), which trade solubility for improved target affinity .

Métodos De Preparación

Substrate Selection and Reaction Design

Enzymatic synthesis leverages α-glucosidase to catalyze the transglycosylation of ethanol with oligosaccharides. A key method involves using maltose as the substrate, where α-glucosidase from Aspergillus oryzae cleaves the α-1,4-glycosidic bond of maltose to generate glucose, which subsequently reacts with ethanol under anaerobic conditions. The reaction proceeds via a two-step mechanism:

  • Hydrolysis of maltose :

    Maltoseα-glucosidaseGlucose+Isomaltose\text{Maltose} \xrightarrow{\alpha\text{-glucosidase}} \text{Glucose} + \text{Isomaltose}
  • Condensation with ethanol :

    Glucose+Ethanolα-glucosidaseEthyl α-D-glucoside+H2O\text{Glucose} + \text{Ethanol} \xrightarrow{\alpha\text{-glucosidase}} \text{Ethyl α-D-glucoside} + \text{H}_2\text{O}

The use of Saccharomyces cerevisiae (brewer’s yeast) in the reaction system ensures continuous ethanol production and glucose consumption, driving equilibrium toward ethyl glucoside formation.

Table 1: Enzymatic Reaction Conditions and Yields

SubstrateEnzyme SourcepHTemperatureEthanol (%)Yield/PuritySource
MaltoseAspergillus oryzae4.5–5.530°C5–30%54.42 mg/mL, 93.7%
GlucoseTransglucosidase "Amano"4.040°C70%20% conversion

Industrial-Scale Optimization

Industrial protocols emphasize substrate recycling and enzyme reusability. For example, maltose is added incrementally to maintain a 10–20% substrate concentration, while the yeast metabolizes residual glucose to prevent product inhibition. The crude enzyme extract from A. oryzae bran culture (activity: 2.21 U/g) achieves a final ethyl glucoside purity of 93.7% after 18 days.

Chemical Glycosylation Methods

Acid-Catalyzed Fischer Glycosylation

Classical Fischer glycosylation involves heating glucose with excess ethanol in the presence of a Brønsted acid catalyst (e.g., HCl or H2_2SO4_4). The reaction proceeds via protonation of the anomeric hydroxyl group, followed by nucleophilic attack by ethanol:

Glucose+EthanolH+Ethyl α-D-glucoside+H2O\text{Glucose} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl α-D-glucoside} + \text{H}_2\text{O}

However, this method suffers from low stereoselectivity, yielding mixtures of α- and β-anomers.

Protecting Group Strategies

Modern chemical routes employ protecting groups to enhance regioselectivity. For example:

  • Acetylation : Glucose is fully acetylated to form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

  • Ethoxylation : The acetylated intermediate reacts with ethanol in the presence of BF3_3·Et2_2O, selectively replacing the anomeric acetyl group with ethoxy.

  • Deprotection : Alkaline hydrolysis (e.g., NaOMe/MeOH) removes remaining acetyl groups, yielding ethyl α-D-glucoside.

Table 2: Chemical Synthesis Parameters

MethodCatalystTemperatureTimeYieldLimitations
Fischer glycosylationH2_2SO4_480°C12 h35%Low α/β selectivity
Acetyl-protected routeBF3_3·Et2_2O25°C4 h68%Multi-step purification

Comparative Analysis of Methods

Efficiency and Scalability

  • Enzymatic synthesis offers superior stereoselectivity (>90% α-anomer) and operates under mild conditions, making it suitable for industrial scale.

  • Chemical methods require harsh acids and multi-step purification, limiting their utility to laboratory-scale applications.

Economic and Environmental Considerations

  • Enzymatic processes eliminate toxic solvents but depend on costly enzyme production.

  • Chemical routes generate acidic waste, necessitating neutralization and disposal protocols.

Emerging Technologies and Innovations

Immobilized Enzyme Systems

Recent advances utilize immobilized α-glucosidase on chitosan beads, enhancing enzyme stability and enabling continuous-flow reactors. Pilot studies report a 20% increase in yield compared to batch processes.

Solvent Engineering

Substituting aqueous ethanol with ionic liquids (e.g., [BMIM][BF4_4]) improves substrate solubility, achieving 85% conversion in 48 hours .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing this compound?

  • Methodology:

  • Step 1: Start with protected glycosyl donors (e.g., benzyl or silyl ethers) to control stereochemistry during glycosylation .
  • Step 2: Use H+ exchange resin or silica gel chromatography for purification, as demonstrated in analogous syntheses of mannoside derivatives .
  • Step 3: Confirm intermediate structures via 1^1H NMR (e.g., δ 3.60–5.57 ppm for pyran ring protons) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .
    • Key Considerations: Optimize reaction time and temperature to minimize side products like regioisomers.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Analytical Techniques:

  • NMR Spectroscopy: Compare coupling constants (e.g., J=1.657.28HzJ = 1.65–7.28 \, \text{Hz} for axial/equatorial protons) with reported data for similar pyranose derivatives .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (not directly evidenced, but standard practice for stereochemical confirmation).
  • Polarimetry: Measure optical rotation (e.g., [α]D22+60[α]^{22}_D +60 for related glycosides) to compare with literature .

Q. What analytical techniques are essential for assessing purity?

  • Methods:

  • HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA) for impurity profiling, as applied to related pharmaceutical intermediates .
  • TLC: Monitor reaction progress using silica plates and UV visualization.
  • Mass Spectrometry: Detect trace impurities via high-resolution MS (e.g., ESI or MALDI) .

Q. What are the key storage and handling protocols?

  • Storage: Maintain at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Handling: Use PPE (nitrile gloves, lab coat) and work in fume hoods to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can contradictory stability data under varying pH conditions be resolved?

  • Experimental Design:

  • Step 1: Conduct accelerated stability studies (e.g., 40°C/75% RH) at pH 2–10, monitoring degradation via HPLC .
  • Step 2: Identify degradation products (e.g., ethoxy group hydrolysis) using LC-MS/MS.
  • Step 3: Compare results with structurally similar compounds (e.g., dapagliflozin impurities) to isolate pH-sensitive functional groups .

Q. What strategies optimize glycosylation yields during synthesis?

  • Approaches:

  • Catalyst Screening: Test Lewis acids (e.g., BF3_3·OEt2_2) or enzymatic catalysts for regioselectivity .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) or benzyl groups to stabilize reactive hydroxyls during coupling .
  • Kinetic Control: Lower reaction temperatures (−20°C to 0°C) to favor desired stereoisomers .

Q. How to design experiments evaluating its role in inhibiting bacterial adhesion?

  • Biological Assays:

  • Competitive Binding: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for FimH lectin (model: mannoside antagonists) .
  • Structural Analogs: Synthesize derivatives with modified ethoxy/hydroxymethyl groups to map structure-activity relationships (SAR) .
  • In Vivo Models: Test efficacy in murine urinary tract infection (UTI) models, referencing glycoside-based therapies .

Q. How to address discrepancies in reported biological activities across studies?

  • Troubleshooting Steps:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and compound concentrations (µM to mM range) .
  • Control Variables: Account for solvent effects (e.g., DMSO concentration ≤0.1%) and endotoxin levels in in vitro setups.
  • Meta-Analysis: Compare data with structurally related compounds (e.g., naringin derivatives) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.